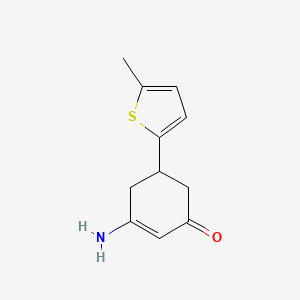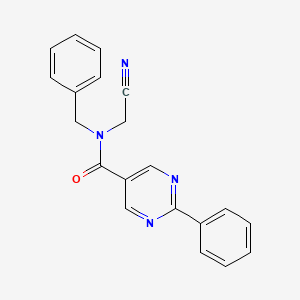
N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide (BCPP) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry and material science. BCPP is a pyrimidine-based compound that has a benzyl and cyanomethyl group attached to its nitrogen atoms, making it a versatile molecule that can be modified for different purposes.
Mecanismo De Acción
The exact mechanism of action of N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide is not fully understood, but it is believed to act by inhibiting enzymes involved in cellular processes such as DNA replication and protein synthesis. N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide has been shown to have a low toxicity profile and does not exhibit significant adverse effects on normal cells. However, it has been shown to induce oxidative stress in cancer cells, leading to their death. N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide has also been shown to inhibit the growth of fungi by disrupting their cell wall synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide is a versatile molecule that can be easily modified for different applications. It has a low toxicity profile and exhibits potent anticancer and antifungal activity. However, its mechanism of action is not fully understood, and further research is needed to elucidate its effects on normal cells.
Direcciones Futuras
There are several future directions for research on N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide, including:
1. Investigating its potential use as a fluorescent probe for bioimaging.
2. Developing new derivatives of N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide with improved anticancer and antifungal activity.
3. Studying its effects on other cellular processes, such as cell signaling and metabolism.
4. Investigating its potential use in material science, such as in the development of new polymers or coatings.
Métodos De Síntesis
The synthesis of N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide involves several steps, including the condensation of benzylamine and malononitrile to form 2-benzyl-2-imidazoline, which is then reacted with ethyl acetoacetate to produce 2-benzyl-4-oxo-2-imidazoline. The final step involves the reaction of 2-benzyl-4-oxo-2-imidazoline with phenyl isocyanate to yield N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide.
Aplicaciones Científicas De Investigación
N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide has also been investigated for its potential use as an antifungal agent and as a fluorescent probe for bioimaging.
Propiedades
IUPAC Name |
N-benzyl-N-(cyanomethyl)-2-phenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c21-11-12-24(15-16-7-3-1-4-8-16)20(25)18-13-22-19(23-14-18)17-9-5-2-6-10-17/h1-10,13-14H,12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMKYBMHIMJXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

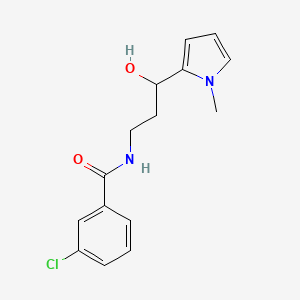

![N-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]prop-2-enamide](/img/structure/B2648518.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2648519.png)
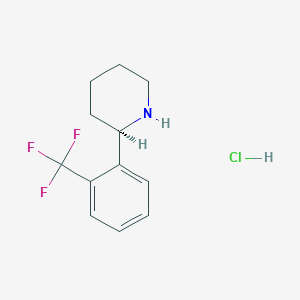

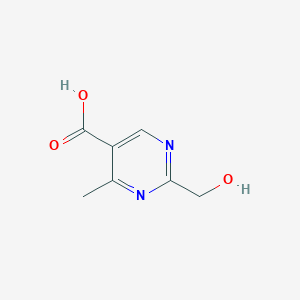
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2648527.png)
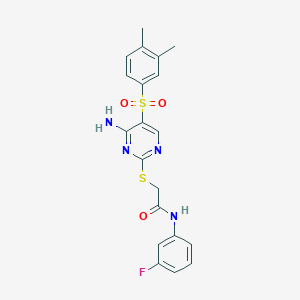
![(E)-but-2-enedioic acid;[5-(2-fluorophenyl)-1-methyl-1-pyridin-3-ylsulfonylpyrrol-1-ium-3-yl]methanamine](/img/no-structure.png)
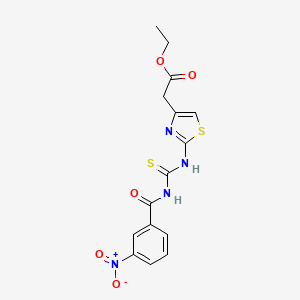
![4-[[4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2648532.png)
![3-(2-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2648533.png)
